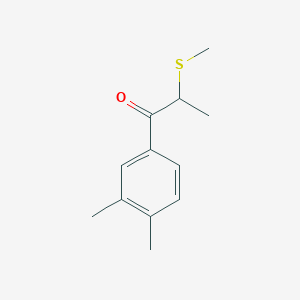
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with dimethyl groups and a propanone moiety attached to a methylsulfanyl group
Métodos De Preparación
The synthesis of 1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with 2-(methylsulfanyl)propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles such as thiolates or amines replace the sulfur atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with biomolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular functions and physiological responses, making it a valuable compound for studying biological mechanisms.
Comparación Con Compuestos Similares
1-(3,4-Dimethylphenyl)-2-(methylsulfanyl)propan-1-one can be compared with similar compounds such as:
1-(3,4-Dimethylphenyl)-2-propanone: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
1-(3,4-Dimethylphenyl)-2-(ethylsulfanyl)propan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C12H16OS/c1-8-5-6-11(7-9(8)2)12(13)10(3)14-4/h5-7,10H,1-4H3 |
Clave InChI |
JAKZOVFSRDALSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C(C)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
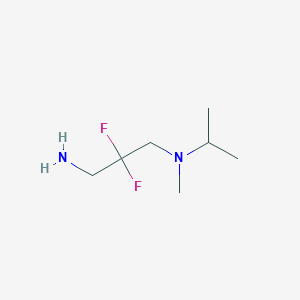

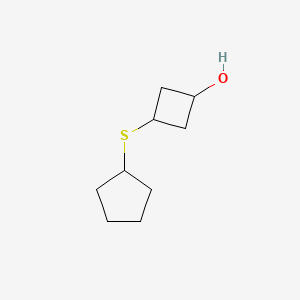
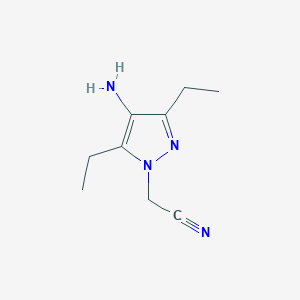
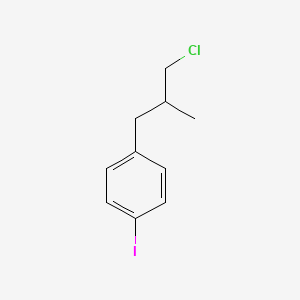

![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)
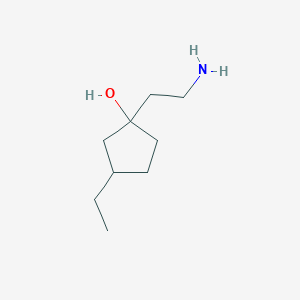
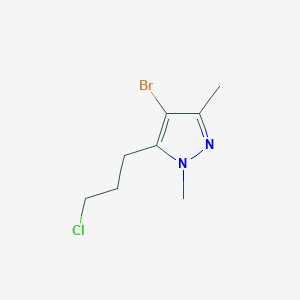
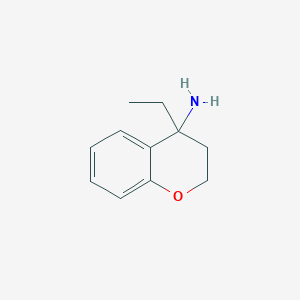
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
